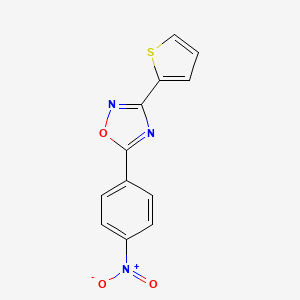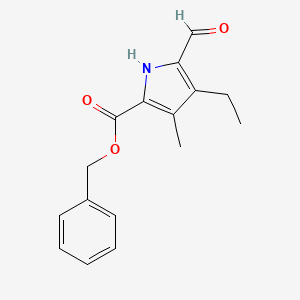![molecular formula C17H16N2O3S B5505062 6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)
6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of compounds that includes various derivatives of pyrano[2,3-d]pyrimidine diones, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse chemical and physical properties, and their synthesis is often of interest in the field of organic chemistry.
Synthesis Analysis
The synthesis of related compounds typically involves alkylation, condensation, or other organic reactions. For instance, Kvasha et al. (2004) reported the methylation of similar dipyrimidine diones to obtain dimethyl derivatives (Kvasha et al., 2004). Asiri and Khan (2010) described the synthesis of a compound by condensation of 1,3-diethyl-2-thiobarbituric acid and 3,5-dimethyl-1-phenylpyrazole-4-carbaldehyde (Asiri & Khan, 2010).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically carried out using techniques like IR, NMR, and X-ray crystallography. For instance, Avasthi et al. (2002) studied the molecular structures of isomeric pyrazolo[3,4-d]pyrimidines, revealing how substitutions affect dimerization and molecular interactions (Avasthi et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds can vary depending on the functional groups present. Dryhurst (1976) investigated the electrochemical oxidation of a similar pyrimidine dione, showing multiple reaction pathways and oxidation products (Dryhurst, 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, can be deduced from their molecular structure and functional groups. However, specific studies on the physical properties of this exact compound were not found in the retrieved papers.
Chemical Properties Analysis
The chemical properties, like reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are often explored in the context of their use in organic synthesis and potential applications in various fields. For example, Majumdar et al. (1997) explored the regioselective synthesis of pyrimidine diones, which is crucial for understanding their chemical behavior (Majumdar & Das, 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions : Research has been conducted on the synthesis of various derivatives of thieno[2,3-d]pyrimidine, exploring different synthesis methods and reactions. For instance, Abdel-fattah et al. (1998) described a facile synthesis of isoxazolo and thiazolo derivatives of thieno[2,3-d]pyrimidines, highlighting the one-pot synthesis approach and the potential formation of new ring systems (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998). Similarly, El-Gazzar et al. (2006) focused on the synthesis of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, which are noted for their high biological activities (El-Gazzar, Hussein, & Aly, 2006).
Biological and Pharmacological Activities : Various studies have investigated the biological and pharmacological activities of thieno[2,3-d]pyrimidine derivatives. Kumar et al. (2014) synthesized pyrimidine pyrazole derivatives and evaluated their antimicrobial activities, finding that some compounds exhibited significant antibacterial and antifungal properties (Kumar, Arora, Ruhil, Phougat, Chhillar, & Prasad, 2014). Guo et al. (2003) studied thieno[2,3-d]pyrimidine-2,4-diones as human GnRH receptor antagonists for treating reproductive diseases, highlighting their potential therapeutic applications (Guo, Chen, Wu, Zhu, Struthers, Saunders, Xie, & Chen, 2003).
Material Science and Photophysical Properties : In the field of materials science, Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, studying their photophysical properties and potential application as pH sensors. This research demonstrated the versatility of pyrimidine derivatives in developing novel materials with specific functionalities (Yan, Meng, Li, Ge, & Lu, 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-17(2)8-11-12(9-22-17)23-14-13(11)15(20)19(16(21)18-14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQFMUYCZWQDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12,12-Dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)
![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)
![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)



![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)




